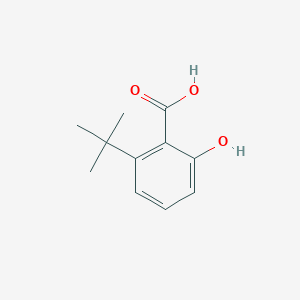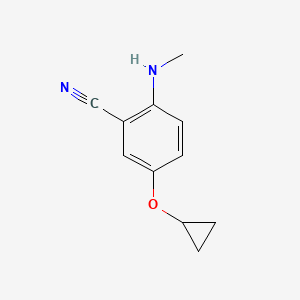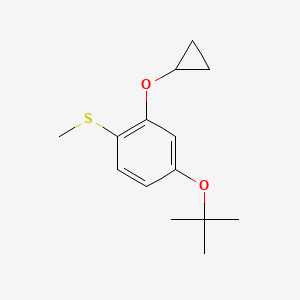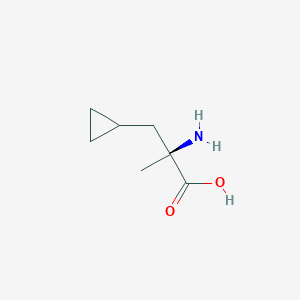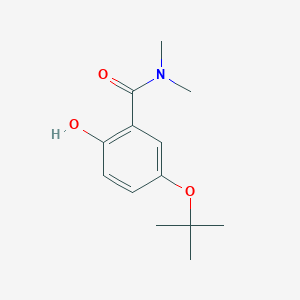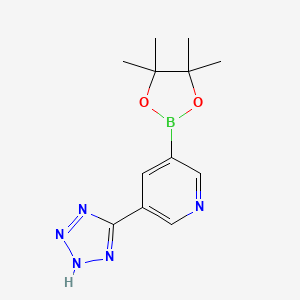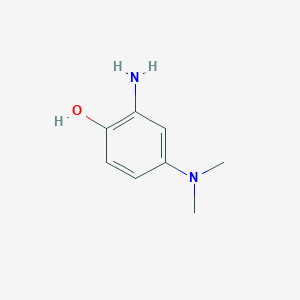
4-Cyclopropoxy-3-isopropoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-isopropoxypicolinic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol This compound is known for its unique structure, which includes both cyclopropoxy and isopropoxy groups attached to a picolinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropoxypicolinic acid typically involves the reaction of picolinic acid derivatives with cyclopropyl and isopropyl alcohols under specific conditions. The reaction is usually catalyzed by acids or bases to facilitate the esterification process. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors or batch processing. These methods ensure consistent quality and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-isopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-isopropoxypicolinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-isopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-4-isopropoxypicolinic acid: This compound has a similar structure but with the positions of the cyclopropoxy and isopropoxy groups reversed.
4-(3-Carboxyphenyl)picolinic acid: Another picolinic acid derivative with different substituents, used in the synthesis of coordination compounds.
Uniqueness
4-Cyclopropoxy-3-isopropoxypicolinic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-propan-2-yloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7(2)16-11-9(17-8-3-4-8)5-6-13-10(11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZQSINVZWZGPPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CN=C1C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


